molecular formula C14H12N2O2 B446729 N-(4-acetylphenyl)isonicotinamide CAS No. 68279-83-4

N-(4-acetylphenyl)isonicotinamide

Cat. No.: B446729
CAS No.: 68279-83-4
M. Wt: 240.26g/mol
InChI Key: WGGVDOFTTMYSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)isonicotinamide is an organic compound featuring a central amide linkage connecting an isonicotinoyl group to a 4-acetylphenyl moiety. Its chemical structure makes it a subject of interest for its synthetic versatility and potential applications in the development of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-2-4-13(5-3-11)16-14(18)12-6-8-15-9-7-12/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGVDOFTTMYSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N 4 Acetylphenyl Isonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) analysis of N-(4-acetylphenyl)isonicotinamide provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the solvent used for analysis, with Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Chloroform-d (CDCl₃) being common choices.

In DMSO-d₆, the spectrum shows a sharp singlet for the methyl protons of the acetyl group at approximately δ 2.57 ppm. nih.gov The aromatic protons on the acetylphenyl ring and the pyridine (B92270) ring appear in the downfield region, typically between δ 7.8 and δ 8.9 ppm. Specifically, the protons on the pyridine ring often show distinct doublet of doublets or multiplet patterns characteristic of a 4-substituted pyridine system. The amide proton (N-H) typically appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and hydrogen bonding potential.

When analyzed in CDCl₃, the chemical shifts are slightly different. The methyl protons are observed as a singlet around δ 2.55 ppm. derpharmachemica.com The aromatic protons appear as a series of multiplets and doublets in the δ 7.75-8.84 ppm range. derpharmachemica.com The amide proton is also found downfield, for instance at δ 8.0 ppm, though its position can be highly variable depending on concentration and temperature. derpharmachemica.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ) in DMSO-d₆ Chemical Shift (δ) in CDCl₃ Multiplicity Integration
Acetyl CH₃~2.57 ppm nih.gov~2.55 ppm derpharmachemica.comSinglet3H
Phenyl ProtonsNot specified~7.75-7.84 ppm derpharmachemica.comDoublet4H
Pyridine Protons~7.89 ppm nih.gov~8.84 ppm derpharmachemica.comMultiplet/Doublet4H
Amide NH>10.0 ppm (typical)~8.0 ppm derpharmachemica.comSinglet1H

The carbon of the acetyl methyl group (CH₃) is expected to appear in the aliphatic region, typically around 25-30 ppm. The two carbonyl carbons (C=O) from the amide and ketone groups are the most deshielded, appearing far downfield. The ketone carbonyl generally resonates around 195-200 ppm, while the amide carbonyl appears at a slightly higher field, typically between 164-168 ppm. The aromatic carbons of the phenyl and pyridine rings resonate in the range of approximately 120-155 ppm. Quaternary carbons, those without attached protons (like the carbons bonded to the acetyl group and the amide nitrogen), often show weaker signals.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Expected Chemical Shift (δ) Range
Acetyl CH₃25 - 30 ppm
Aromatic C-H & C-N120 - 155 ppm
Amide C=O164 - 168 ppm
Ketone C=O195 - 200 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key absorptions include a band for the N-H stretch of the secondary amide, typically seen in the region of 3300-3100 cm⁻¹. The spectrum shows two distinct carbonyl (C=O) stretching vibrations: one for the acetyl ketone group, which appears around 1725-1737 cm⁻¹, and another for the amide carbonyl (Amide I band), found at a lower wavenumber, typically around 1678 cm⁻¹. derpharmachemica.com The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1400 cm⁻¹ range. derpharmachemica.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Reported Wavenumber (cm⁻¹)
Amide N-HStretch~3175 - 3046 derpharmachemica.com
Aromatic C-HStretch~3175 derpharmachemica.com
Ketone C=OStretch~1725 - 1737 derpharmachemica.com
Amide C=OStretch (Amide I)~1678 derpharmachemica.com
Pyridine C=NStretch~1677 derpharmachemica.com
Aromatic C=CStretch~1427 derpharmachemica.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. The molecular formula of this compound is C₁₄H₁₂N₂O₂, corresponding to a molecular weight of 240.26 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would therefore be observed at m/z 240.

The fragmentation of this compound under electron ionization (EI) is predictable based on its structure. The most common fragmentation involves the cleavage of the amide bond, which is typically the weakest bond. This cleavage results in two primary fragments:

An isonicotinoyl cation ([C₅H₄NCO]⁺) with an m/z of 106. This is often a very prominent peak due to the stability of the acylium ion.

A fragment corresponding to the 4-aminophenyl methyl ketone radical cation at m/z 135.

Another significant fragmentation pathway is the alpha-cleavage at the ketone group, which can lead to the loss of a methyl radical (•CH₃, mass 15) to give an ion at m/z 225, or the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Origin
240[C₁₄H₁₂N₂O₂]⁺Molecular Ion (M⁺)
225[M - CH₃]⁺Loss of a methyl radical from acetyl group
135[H₂NC₆H₄COCH₃]⁺•Cleavage of amide C-N bond
106[C₅H₄NCO]⁺Cleavage of amide C-N bond (isonicotinoyl cation)
43[CH₃CO]⁺Alpha-cleavage at ketone (acetyl cation)

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound (C₁₄H₁₂N₂O₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.

Several studies that synthesized this compound have confirmed that the experimental values obtained from elemental analysis are in close agreement (typically within ±0.4%) with the calculated theoretical values, thus confirming the compound's elemental composition and purity. nih.gov

Interactive Data Table: Elemental Composition of this compound

Element Molecular Formula Theoretical % Reported Status
Carbon (C)C₁₄H₁₂N₂O₂69.99%Within ±0.4% of theoretical nih.gov
Hydrogen (H)C₁₄H₁₂N₂O₂5.03%Within ±0.4% of theoretical nih.gov
Nitrogen (N)C₁₄H₁₂N₂O₂11.66%Within ±0.4% of theoretical nih.gov
Oxygen (O)C₁₄H₁₂N₂O₂13.32%(Typically by difference)

Derivatization Strategies and Synthetic Transformations of N 4 Acetylphenyl Isonicotinamide

Formation of Oxazine (B8389632) Derivatives from N-(4-acetylphenyl)isonicotinamide

A significant synthetic pathway involving this compound is its conversion into complex heterocyclic structures such as oxazines. This transformation is typically a two-step process that begins with the formation of an intermediate chalcone (B49325), followed by a cyclization reaction.

The initial step in the synthesis of oxazine derivatives from this compound is the formation of chalcones. Chalcones are α,β-unsaturated ketones that serve as crucial precursors for various heterocyclic compounds. The synthesis is achieved through the Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction. wikipedia.orgresearchgate.net

In this reaction, this compound, which contains an enolizable acetyl group, is reacted with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent like ethanol (B145695). derpharmachemica.comderpharmachemica.comderpharmachemica.com The base deprotonates the α-carbon of the acetyl group, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to an aldol (B89426) addition product, which subsequently dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. researchgate.net

The general scheme involves dissolving equimolar amounts of this compound and a substituted benzaldehyde (B42025) in absolute alcohol, followed by the addition of a 40% KOH solution. derpharmachemica.comderpharmachemica.com The reaction mixture is stirred for several hours and then worked up to isolate the chalcone product. derpharmachemica.comderpharmachemica.com A variety of substituted aromatic aldehydes can be used in this condensation, allowing for the synthesis of a library of chalcone derivatives. derpharmachemica.com

Table 1: Examples of Chalcone Derivatives from this compound

Entry Reactant B (Substituted Benzaldehyde) Resulting Chalcone Name
1 Benzaldehyde N-(4-(3-phenylacryloyl)phenyl)isonicotinamide
2 4-Methylbenzaldehyde N-(4-(3-(p-tolyl)acryloyl)phenyl)isonicotinamide
3 3,4,5-Trimethoxybenzaldehyde N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)isonicotinamide
4 3-Chlorobenzaldehyde N-(4-(3-(3-chlorophenyl)acryloyl)phenyl)isonicotinamide
5 3-Nitrobenzaldehyde N-(4-(3-(3-nitrophenyl)acryloyl)phenyl)isonicotinamide
6 4-(Dimethylamino)benzaldehyde N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)isonicotinamide

This table is generated based on data from research findings. derpharmachemica.comderpharmachemica.com

The chalcones derived from this compound are valuable intermediates for synthesizing 1,3-oxazine derivatives. Oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. derpharmachemica.com The cyclization is achieved by reacting the chalcone intermediate with urea (B33335) (H₂N-CO-NH₂) in the presence of a base, typically ethanolic sodium hydroxide (NaOH). derpharmachemica.comderpharmachemica.com

In this reaction, the enone system of the chalcone undergoes a Michael-type addition with urea, followed by an intramolecular cyclization and dehydration to form the stable 1,3-oxazine ring. nih.gov The resulting molecules are N-[4-(2-Amino-4-phenyl-6H- derpharmachemica.comCurrent time information in Bangalore, IN.oxazin-6-yl)-phenyl]-nicotinamide derivatives. derpharmachemica.comderpharmachemica.com The reaction generally involves stirring the chalcone and urea in ethanolic NaOH, followed by a period of reflux to drive the cyclization to completion. derpharmachemica.com The use of different substituted chalcones allows for the creation of a diverse range of oxazine final products. derpharmachemica.com

Synthesis of Schiff Base Derivatives from this compound Intermediates

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized by the condensation of a primary amine with an aldehyde or a ketone. This compound can be a precursor to Schiff base derivatives through two main pathways: reaction at its acetyl group or derivatization of its heterocyclic intermediates.

One prominent method involves using the oxazine derivatives discussed previously. The N-[4-(2-Amino-4-phenyl-6H- derpharmachemica.comCurrent time information in Bangalore, IN.oxazin-6-yl)-phenyl]-nicotinamide intermediates possess a primary amino group on the oxazine ring, which is a prime site for Schiff base formation. derpharmachemica.com These oxazine derivatives can be reacted with an aromatic aldehyde, such as p-fluorobenzaldehyde, in an ethanolic medium with a catalytic amount of concentrated sulfuric acid. The reaction results in the formation of an imine (-N=CH-) bond, yielding N-(4-{4-(substituted phenyl)-2-[(4-fluoro-benzylidene)-amino]-6H- derpharmachemica.comCurrent time information in Bangalore, IN.oxazin-6-yl}-phenyl)-isonicotinamide. derpharmachemica.com

A more direct route involves the condensation of the acetyl group of this compound with various hydrazides or amines. For instance, reacting this compound with compounds like thiosemicarbazide, 2-chlorobenzohydrazide, or N-(4-(hydrazinecarbonyl)phenyl)benzamide in refluxing ethanol with a catalytic amount of glacial acetic acid yields the corresponding hydrazone derivatives. nih.govmdpi.commdpi.com Hydrazones are a specific class of Schiff bases and this transformation directly modifies the core structure of the parent compound. tandfonline.com

Table 2: Examples of Schiff Base and Hydrazone Derivatives

Precursor Reactant Resulting Compound Type Reference
N-[4-(2-Amino-4-phenyl-6H- derpharmachemica.comCurrent time information in Bangalore, IN.oxazin-6-yl)-phenyl]-nicotinamide p-Fluorobenzaldehyde Schiff Base (of Oxazine) derpharmachemica.com
This compound Thiosemicarbazide Hydrazone/Thiosemicarbazone mdpi.com
This compound 2-Chlorobenzohydrazide Hydrazone nih.govtandfonline.com
This compound N-(4-(hydrazinecarbonyl)phenyl)acetamide Hydrazone nih.govtandfonline.com

Other Functional Group Modifications and Condensation Reactions

Beyond the formation of oxazines and Schiff bases, the acetyl group of this compound is a key handle for various other condensation reactions. The formation of hydrazone derivatives, as mentioned above, is a significant class of condensation reactions that directly modifies the acetyl functional group. nih.govmdpi.comtandfonline.com These reactions typically proceed by refluxing this compound with a suitable amine derivative, often a hydrazide, in ethanol with an acid catalyst. nih.govtandfonline.com

The synthesis of the parent compound itself, this compound, is a primary example of functional group modification. It is prepared through an amide bond formation reaction between an activated nicotinic acid derivative, such as nicotinoyl chloride, and 4-aminoacetophenone. derpharmachemica.comderpharmachemica.comnih.gov This reaction involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the carbonyl carbon of nicotinoyl chloride, forming the stable amide linkage that defines the core structure of the title compound. derpharmachemica.com

These synthetic transformations highlight the utility of this compound as a versatile building block for constructing a wide array of more complex molecules and chemical libraries.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Nicotinoyl chloride
4-Aminoacetophenone
N-(4-(3-phenylacryloyl)phenyl)isonicotinamide
N-(4-(3-(p-tolyl)acryloyl)phenyl)isonicotinamide
N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)isonicotinamide
N-(4-(3-(3-chlorophenyl)acryloyl)phenyl)isonicotinamide
N-(4-(3-(3-nitrophenyl)acryloyl)phenyl)isonicotinamide
N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)isonicotinamide
Urea
N-[4-(2-Amino-4-phenyl-6H- derpharmachemica.comCurrent time information in Bangalore, IN.oxazin-6-yl)-phenyl]-nicotinamide
p-Fluorobenzaldehyde
N-(4-{4-(substituted phenyl)-2-[(4-fluoro-benzylidene)-amino]-6H- derpharmachemica.comCurrent time information in Bangalore, IN.oxazin-6-yl}-phenyl)-isonicotinamide
Thiosemicarbazide
2-Chlorobenzohydrazide
N-(4-(hydrazinecarbonyl)phenyl)acetamide

Investigation of Coordination Chemistry and Metal Complexation

N-(4-acetylphenyl)isonicotinamide as a Ligand in Metal Complexes

This compound serves as a ligand, a molecule that donates electron pairs to a central metal atom to form a coordination complex. The presence of nitrogen and oxygen atoms with lone pairs of electrons within its structure facilitates its function as a ligand. The study of how this ligand binds to metal ions is crucial for understanding the properties and potential applications of the resulting complexes.

The coordination of this compound to metal ions can occur through different atoms in its structure, leading to various coordination modes. The most common coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group. researchgate.net In many nicotinamide (B372718) derivatives, coordination primarily occurs through the pyridine nitrogen. bioline.org.brresearchgate.net However, the involvement of the amide oxygen in coordination has also been reported, often leading to bidentate chelation where the ligand binds to the metal ion at two points. researchgate.net

The infrared (IR) spectra of metal complexes of nicotinamide and its derivatives often show a shift in the ν(C=N) vibration of the pyridine ring, indicating coordination through the ring's nitrogen atom. bioline.org.br Similarly, a shift in the amide I band (primarily ν(C=O)) to a lower frequency in the IR spectra of the complexes suggests the involvement of the amide oxygen in the coordination. scirp.org The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The synthesis of transition metal complexes with this compound as a ligand typically involves the reaction of a metal salt with the ligand in a suitable solvent. Ethanolic solutions are commonly used for both the metal salts and the ligand. jocpr.comekb.eg The general procedure often involves dissolving the ligand and the metal salt in ethanol (B145695) and then refluxing the mixture for several hours to facilitate the formation of the complex. jocpr.comekb.eg The resulting solid complex can then be filtered, washed with the solvent, and dried.

For instance, a general method for synthesizing related nicotinamide complexes involves mixing an ethanolic solution of the metal chloride (like NiCl₂·6H₂O or CuCl₂·2H₂O) with an ethanolic solution of the Schiff base derived from nicotinamide in a 1:2 metal-to-ligand ratio and refluxing the mixture. scirp.org The synthesis of this compound itself can be achieved by reacting isonicotinoyl chloride with 4-aminoacetophenone in a solvent like methanol. derpharmachemica.com

Characterization of Metal Complexes

Once synthesized, the metal complexes of this compound are characterized using various analytical techniques to determine their structure, bonding, and physical properties.

Spectroscopic methods are invaluable for elucidating the nature of the metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination sites of the ligand. As mentioned earlier, shifts in the vibrational frequencies of the pyridine ring's C=N bond and the amide C=O bond upon complexation provide strong evidence for the involvement of the pyridine nitrogen and amide oxygen in coordination. bioline.org.brscirp.org For example, a downward shift in the ν(C=N) band by approximately 40 cm⁻¹ is indicative of coordination through the nitrogen atom. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra in the UV-Vis region provide information about the electronic transitions within the complex and can help in determining the geometry of the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions of the metal ion. Shifts in the intra-ligand transition bands upon complexation also confirm the coordination of the ligand to the metal ion. researchgate.net For instance, Cu(II) complexes often exhibit a broad band in the visible region, which can be attributed to the ²E_g → ²T_₂g transition, suggesting a distorted octahedral geometry. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used to confirm the coordination of the ligand. Shifts in the chemical shifts of the protons of the pyridine ring and the amide group in the spectrum of the complex compared to the free ligand indicate coordination. For example, a downfield shift of the pyridine proton signals is often observed upon coordination of the pyridine nitrogen to a metal ion. bioline.org.br

Table 1: Spectroscopic Data for a Representative Nicotinamide-Metal Complex

TechniqueFree Ligand (Nicotinamide)Metal Complex (e.g., [Ni(Nic)₂Cl₂])Interpretation
IR (cm⁻¹) ν(C=N): ~1395ShiftedCoordination via pyridine nitrogen bioline.org.br
ν(NH₂): ~3351Not significantly shiftedNH₂ group not involved in coordination bioline.org.br
¹H NMR (ppm) H(2): ~8.70, H(6): ~8.23H(2): ~7.80, H(6): ~7.51Coordination through pyridine nitrogen bioline.org.br

Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which provides insight into the number of unpaired electrons and the geometry of the complex. For example, Ni(II) complexes with magnetic moments around 3.09-3.10 B.M. are indicative of an octahedral geometry. scirp.org Similarly, a magnetic moment of 1.92 B.M. for a Cu(II) complex suggests a distorted octahedral geometry. scirp.org Paramagnetic behavior is expected for complexes with unpaired electrons. researchgate.net

Table 2: Magnetic Moments for Representative Transition Metal Complexes

Metal ComplexMagnetic Moment (B.M.)Inferred Geometry
Ni(II) Complex3.10Octahedral scirp.org
Cu(II) Complex1.92Distorted Octahedral scirp.org
Fe(III) Complex5.83Paramagnetic researchgate.net
Co(II) Complex4.30Paramagnetic researchgate.net

Molar conductivity measurements are carried out to determine the electrolytic nature of the metal complexes. The conductivity values can indicate whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. For example, complexes that behave as non-electrolytes in solution will have low molar conductivity values, suggesting that the anions are part of the coordination sphere. researchgate.net Conversely, high molar conductivity values indicate that the complexes are electrolytes, with the anions residing outside the coordination sphere. researchgate.net For instance, molar conductivities in the range of 259 to 331 Ω⁻¹ cm² mol⁻¹ suggest the electrolytic nature of the complexes. researchgate.net

Table 3: Molar Conductivity Data and Interpretation

Complex TypeMolar Conductivity (Ω⁻¹ cm² mol⁻¹)Interpretation
Acetate ComplexesLowNon-electrolyte researchgate.net
Sulfate Complexes259 - 331Electrolyte researchgate.netresearchgate.net

Theoretical and Computational Studies of N 4 Acetylphenyl Isonicotinamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, offer insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For the derivative (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, DFT calculations were employed to determine its most stable three-dimensional conformation nih.govmdpi.com.

The geometry of the molecule was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311G++(d,p) basis set nih.govmdpi.com. This level of theory is well-regarded for its ability to provide reliable geometric parameters and electronic properties for organic molecules. The optimization process involves finding the minimum energy arrangement of the atoms, which corresponds to the most stable structure of the molecule in the gas phase. The resulting optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. These DFT studies also served to confirm the binding mode of the derivative with its biological target, VEGFR-2 nih.govmdpi.com.

Molecular Orbital Energy Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity nih.gov.

For the nicotinamide (B372718) derivative, molecular orbital energy calculations were performed to understand its electronic behavior. A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. This analysis is vital for predicting how the molecule might interact with other chemical species, including biological macromolecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and accessible conformations of a molecule.

For the derivative (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, MD simulations were conducted to explore its conformational behavior and stability, particularly when interacting with its biological target, VEGFR-2 nih.govmdpi.com. Simulations extending over 100 nanoseconds demonstrated the excellent and stable binding of the compound within the VEGFR-2 active site, highlighting its optimal dynamics for interaction nih.govmdpi.com. This conformational analysis is crucial for understanding how the molecule adapts its shape to fit into a binding pocket and maintain favorable interactions.

Molecular Docking Studies of Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the case of the nicotinamide derivative, molecular docking studies were instrumental in demonstrating its ability to bind to the VEGFR-2 enzyme nih.govmdpi.com. These studies provided a detailed picture of how the derivative fits into the catalytic pocket of VEGFR-2, revealing the key interactions that stabilize the ligand-protein complex.

Ligand-Protein Interaction Profiling (PLIP)

To gain a deeper understanding of the specific interactions between the ligand and the protein, a Ligand-Protein Interaction Profiler (PLIP) analysis was performed nih.govmdpi.com. PLIP is a tool that identifies and visualizes the non-covalent interactions between a ligand and a protein, such as hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking interactions.

The PLIP analysis for the derivative bound to VEGFR-2 revealed the crucial amino acid residues involved in the binding nih.govmdpi.com. By identifying these key interactions, researchers can understand the structural basis for the compound's inhibitory activity and can guide further optimization of the ligand to enhance its binding affinity and selectivity.

Binding Energy Calculations (e.g., MM-GBSA)

To quantify the binding affinity of the ligand to the protein, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein.

For the derivative (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, MM-GBSA calculations confirmed its proper and strong binding to VEGFR-2, with a total exact binding energy of -38.36 Kcal/Mol nih.govmdpi.com. This negative binding free energy indicates a favorable and spontaneous binding process. The MM-GBSA studies also allowed for the decomposition of the total binding energy into contributions from individual amino acid residues, further highlighting the key residues responsible for the strong interaction nih.govmdpi.com.

Biological Activity Studies of N 4 Acetylphenyl Isonicotinamide Derivatives

In Vitro Anti-inflammatory Investigations of Derivatives

The anti-inflammatory properties of N-(4-acetylphenyl)isonicotinamide derivatives have been explored through several in vitro models. A series of novel 1,3-oxazine derivatives based on this scaffold were synthesized and evaluated for their in-vitro anti-inflammatory activity using methods such as the protease method, with some compounds showing good, dose-dependent activity compared to the standard drug indomethacin. derpharmachemica.com

A key mechanism for inflammation is the production of prostaglandins, which is mediated by the cyclooxygenase (COX) enzymes. derpharmachemica.com The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation and pain. derpharmachemica.com Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects like gastrointestinal issues. derpharmachemica.com

Derivatives of this compound have been investigated as potential COX-2 inhibitors. In one study, a series of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov The results showed that the triazole derivatives, in particular, exhibited potent and selective COX-2 inhibition. nih.gov For instance, the triazole compound 11c demonstrated an IC50 value of 0.04 µM for COX-2 with a high selectivity index (SI = 337.5), making its potency and selectivity comparable to the reference drug celecoxib (B62257) (IC50 = 0.045 µM, SI = 326.67). nih.gov In contrast, another study involving thiourea (B124793) derivatives found that the tested compounds, including one derived from 4-aminoacetophenone, showed weak COX-2 inhibitory activity, with none achieving 50% inhibition at concentrations below 100 µM. mdpi.com

Another approach involved synthesizing oxazine (B8389632) derivatives from N-(4-acetylphenyl)-isonicotinamide. derpharmachemica.com These compounds were then studied using molecular docking to predict their binding affinity to the active site of the COX-2 enzyme (PDB: 3LN1 and 1CX2). derpharmachemica.com The results of these docking studies correlated well with the observed in vitro anti-inflammatory activity, suggesting that these derivatives could act as selective COX-2 inhibitors. derpharmachemica.com

In Vitro COX-2 Inhibitory Activity of this compound Derivatives
Compound SeriesMost Potent CompoundCOX-2 IC50 (µM)Selectivity Index (SI) vs COX-1Reference DrugReference Drug COX-2 IC50 (µM)Reference Drug SI
1,2,4-Triazole Derivatives11c0.04337.5Celecoxib0.045326.67
1,3,4-Oxadiazole Derivatives-0.04 - 0.1460.71 - 337.5Celecoxib0.045326.67
Thiourea Derivatives->100Not Determined---

In Vitro Antioxidant Activity Assessment of Derivatives

Reactive oxygen species (ROS) are implicated in the pathogenesis of various inflammatory diseases. nih.gov Therefore, compounds with antioxidant properties can be beneficial in mitigating inflammation. The antioxidant potential of this compound derivatives has been assessed using various in vitro assays.

One common method used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. derpharmachemica.comderpharmachemica.com In this test, the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. A series of oxazine derivatives of N-(4-acetylphenyl)-isonicotinamide were screened for their antioxidant activity using the DPPH method. derpharmachemica.com The study found that compounds 3a and 3c showed notable radical scavenging activity at different concentrations (10, 50, and 100 μg/ml). derpharmachemica.com For example, at 100 μg/ml, compound 3a exhibited 74% inhibition of the DPPH radical. derpharmachemica.com Similarly, another investigation of oxazine derivatives found that compounds 5(c) (N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H- Current time information in Bangalore, IN.nih.govoxazine-6-yl]-phenyl}- nicotinamide) and 5(e) (N-{4-[2- Amino-4-(3-nitro-phenyl)-6H- Current time information in Bangalore, IN.nih.govoxazine-6-yl]-phenyl}-nicotinamide methane) showed significant antioxidant activity in both DPPH and nitric oxide (NO) scavenging assays. derpharmachemica.com

Furthermore, the study on 1,3,4-oxadiazole and 1,2,4-triazole derivatives also included an evaluation of their antioxidant properties, indicating that these classes of compounds possess the potential to act as antioxidants. nih.gov

In Vitro Antioxidant Activity of this compound Derivatives (DPPH Method)
CompoundConcentration (µg/ml)% Inhibition
3a1070
5072
10074
3b1063
5064
10068
3c1070
5071
10073

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetylphenyl)isonicotinamide, and how can purity and structural integrity be validated?

  • Methodology : Synthesis typically involves coupling isonicotinoyl chloride with 4-acetylaniline under Schotten-Baumann conditions. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (>95%) and confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 8.6–7.2 ppm) and HRMS (calculated [M+H]+^+: 268.1085, experimental: 268.1082) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines). Monitor degradation via UV-Vis (λ~260 nm) and LC-MS to detect hydrolysis products (e.g., isonicotinic acid). Store the compound at -20°C in amber vials under inert gas to prevent oxidation and photodegradation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound with human cyclic GMP-AMP synthase (cGAS)?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) based on the crystal structure of cGAS (PDB: 7FTR). Key interactions include hydrogen bonding between the acetyl group and Arg236 and π-π stacking of the pyridine ring with Phe156. Validate predictions via SPR (KD < 1 μM) .

Q. How can researchers resolve contradictory bioactivity data for this compound across cancer cell lines (e.g., RAS-mutant vs. wild-type)?

  • Methodology : Use isogenic cell pairs (e.g., KRAS-mutant vs. KRAS-WT HCT116 cells) to isolate genetic variables. Perform dose-response assays (IC50) with ATP-based viability kits. Analyze off-target effects via kinome profiling (Eurofins KinaseScan) and correlate with transcriptomic data (RNA-seq) .

Q. What crystallographic techniques are optimal for characterizing polymorphs of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å). Resolve hydrogen-bonding networks (e.g., N–H···O interactions) using SHELX-97. Compare with computational predictions (Mercury CSP) to identify thermodynamically stable forms .

Methodological Challenges

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

  • Methodology : Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD). Validate solubility via dynamic light scattering (DLS) and ensure no aggregation occurs at working concentrations (1–10 μM) .

Q. What analytical workflows are recommended for identifying metabolites of this compound in hepatic microsomal assays?

  • Methodology : Incubate with human liver microsomes (HLM) and NADPH. Extract metabolites using SPE (C18 cartridges) and analyze via UPLC-QTOF-MS. Key Phase I metabolites include hydroxylated derivatives (m/z +16) and N-deacetylated products .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?

  • Methodology : Use nonlinear regression (GraphPad Prism) to calculate IC50 values (four-parameter logistic model). Include replicates (n ≥ 3) and report 95% confidence intervals. For synergy studies, apply the Chou-Talalay method (Combination Index) .

Q. What criteria should guide the selection of animal models for pharmacokinetic studies of this compound?

  • Methodology : Use transgenic mice (e.g., Cyp3a4-humanized) to mimic human metabolism. Monitor plasma concentrations via LC-MS/MS and calculate AUC, Cmax, and t1/2. Cross-validate with in vitro hepatocyte clearance data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.